H-Gamma-Glu-Gln-OH: A Biochemical Properties Guide for Researchers
H-Gamma-Glu-Gln-OH: A Biochemical Properties Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-Gamma-Glu-Gln-OH, also known as γ-L-glutamyl-L-glutamine, is a dipeptide composed of glutamic acid and glutamine linked via a gamma-glutamyl bond. As a naturally occurring molecule and a human metabolite, it stands at the intersection of amino acid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the known and potential biochemical properties of H-Gamma-Glu-Gln-OH. It is intended to serve as a foundational resource for researchers investigating its physiological roles and therapeutic potential. This document summarizes its physicochemical characteristics, explores its likely interactions with key enzymes such as gamma-glutamyl transpeptidase and transglutaminase, and delves into its potential as a modulator of excitatory neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols are provided to facilitate further investigation into its biochemical functions.
Physicochemical Properties
H-Gamma-Glu-Gln-OH is a dipeptide with the chemical formula C10H17N3O6 and a molecular weight of 275.26 g/mol [1]. Its structure is characterized by a peptide bond between the gamma-carboxyl group of a glutamic acid residue and the alpha-amino group of a glutamine residue. This unconventional peptide linkage distinguishes it from proteins and peptides synthesized through ribosomal machinery.
| Property | Value | Source |
| Molecular Formula | C10H17N3O6 | PubChem[1] |
| Molecular Weight | 275.26 g/mol | PubChem[1] |
| CAS Number | 10148-81-9 | PubChem[1] |
| Canonical SMILES | C(CC(C(=O)O)N)C(=O)NC(CCC(=O)N)C(=O)O | PubChem |
| IUPAC Name | (2S)-2-amino-5-[[(2S)-4-amino-2-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | PubChem |
| Appearance | Solid (Predicted) | HMDB |
| Water Solubility | Predicted to be high | FooDB[2] |
Potential Biochemical Interactions and Signaling Pathways
Based on the activities of structurally related gamma-glutamyl compounds, H-Gamma-Glu-Gln-OH is hypothesized to interact with several key enzymes and signaling pathways.
Interaction with Gamma-Glutamyl Transpeptidase (GGT)
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione metabolism and the transport of amino acids. GGT catalyzes the transfer of a gamma-glutamyl moiety from a donor to an acceptor molecule. Given its structure, H-Gamma-Glu-Gln-OH is a likely substrate for GGT.
Caption: Proposed enzymatic cleavage of H-Gamma-Glu-Gln-OH by GGT.
Interaction with Transglutaminase (TGase)
Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a glutamine residue and the epsilon-amino group of a lysine residue. It is plausible that H-Gamma-Glu-Gln-OH could act as a substrate or modulator of TGase activity.
Neurological Activity via NMDA Receptor Modulation
A structurally similar dipeptide, γ-L-glutamyl-L-glutamate, has been shown to act as a partial agonist at NMDA receptors, with a preference for GluN2B-containing subtypes. This suggests that H-Gamma-Glu-Gln-OH may also modulate glutamatergic neurotransmission.
Caption: Proposed activation of the NMDA receptor by H-Gamma-Glu-Gln-OH.
Quantitative Biochemical Data
Quantitative data on the biochemical interactions of H-Gamma-Glu-Gln-OH is currently limited. The following tables are provided to structure future research findings.
Table 3.1: Enzyme Kinetic Parameters
| Enzyme | Substrate/Modulator | Km | Vmax | Ki | Source |
| Gamma-Glutamyl Transpeptidase | H-Gamma-Glu-Gln-OH | - | - | - | Data not available |
| Transglutaminase | H-Gamma-Glu-Gln-OH | - | - | - | Data not available |
Table 3.2: Receptor Binding and Functional Assays
| Receptor | Assay Type | Ligand | IC50 | Ki | EC50 | Source |
| NMDA Receptor | Radioligand Binding | H-Gamma-Glu-Gln-OH | - | - | - | Data not available |
| NMDA Receptor | Electrophysiology | H-Gamma-Glu-Gln-OH | - | - | ~300 µM (for γ-L-glutamyl-L-glutamate) | [3] |
Experimental Protocols
The following protocols are provided as a guide for the investigation of the biochemical properties of H-Gamma-Glu-Gln-OH.
Synthesis of H-Gamma-Glu-Gln-OH
A general method for the synthesis of gamma-glutamyl dipeptides involves the protection of the alpha-amino and alpha-carboxyl groups of glutamic acid, followed by activation of the gamma-carboxyl group and subsequent coupling with the desired amino acid (in this case, glutamine), and final deprotection.
Caption: General workflow for the chemical synthesis of H-Gamma-Glu-Gln-OH.
Gamma-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol is adapted from commercially available GGT assay kits. The activity of GGT is determined by monitoring the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline. The potential of H-Gamma-Glu-Gln-OH to act as a substrate can be assessed in a competition assay.
Materials:
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Purified GGT enzyme
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GGT assay buffer
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L-γ-glutamyl-p-nitroanilide (GGPNA)
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Glycylglycine (acceptor substrate)
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H-Gamma-Glu-Gln-OH
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96-well microplate
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Spectrophotometer
Procedure:
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Prepare a reaction mixture containing GGT assay buffer, GGPNA, and glycylglycine.
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Add varying concentrations of H-Gamma-Glu-Gln-OH to the wells of the microplate.
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Initiate the reaction by adding the purified GGT enzyme.
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Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline production.
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Calculate the kinetic parameters (Km, Vmax, or Ki) by analyzing the reaction rates at different substrate concentrations.
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of H-Gamma-Glu-Gln-OH for the NMDA receptor.
Materials:
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Rat brain membrane preparation (source of NMDA receptors)
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Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)
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Binding buffer
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H-Gamma-Glu-Gln-OH
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Glutamate and Glycine (for receptor activation)
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Glass fiber filters
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Scintillation counter
Procedure:
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Incubate the rat brain membranes with the radiolabeled antagonist in the presence of varying concentrations of H-Gamma-Glu-Gln-OH.
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Include saturating concentrations of glutamate and glycine to ensure the receptor is in an open-channel conformation, allowing the radioligand to bind.
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Separate the bound and free radioligand by rapid filtration through glass fiber filters.
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Quantify the radioactivity on the filters using a scintillation counter.
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Determine the IC50 value of H-Gamma-Glu-Gln-OH and subsequently calculate the Ki value.
Electrophysiological Recording of NMDA Receptor Activity
This protocol outlines the use of two-electrode voltage-clamp recording in Xenopus oocytes to functionally characterize the effect of H-Gamma-Glu-Gln-OH on NMDA receptors.
Materials:
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Xenopus laevis oocytes
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cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B)
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Two-electrode voltage-clamp setup
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Recording solution (e.g., Ringer's solution)
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H-Gamma-Glu-Gln-OH
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Glutamate and Glycine
Procedure:
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Inject the cRNA for the desired NMDA receptor subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
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Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
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Clamp the membrane potential at a holding potential (e.g., -70 mV).
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Perfuse the oocyte with the recording solution containing varying concentrations of H-Gamma-Glu-Gln-OH in the presence of a saturating concentration of glycine.
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Record the inward current elicited by the application of the compound.
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Construct a dose-response curve to determine the EC50 and maximal efficacy of H-Gamma-Glu-Gln-OH.
Conclusion
H-Gamma-Glu-Gln-OH is a dipeptide with the potential for significant biochemical activity. Its structural similarity to other gamma-glutamyl compounds suggests it may be a substrate for key enzymes like GGT and transglutaminase and a modulator of NMDA receptor activity. The experimental protocols provided in this guide offer a framework for the detailed investigation of these properties. Further research into the quantitative aspects of its biochemical interactions is crucial to fully elucidate its physiological role and to explore its potential as a therapeutic agent in areas such as neuroscience and metabolic regulation.
References
- 1. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
